Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate
CAS No.: 136116-84-2
Cat. No.: VC21128862
Molecular Formula: C21H23NO7
Molecular Weight: 401.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136116-84-2 |
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Molecular Formula | C21H23NO7 |
Molecular Weight | 401.4 g/mol |
IUPAC Name | triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate |
Standard InChI | InChI=1S/C21H23NO7/c1-4-27-18(24)21(19(25)28-5-2,20(26)29-6-3)16-13-12-15(22-16)17(23)14-10-8-7-9-11-14/h7-13,22H,4-6H2,1-3H3 |
Standard InChI Key | OCRWZUNHMLTTST-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C1=CC=C(N1)C(=O)C2=CC=CC=C2)(C(=O)OCC)C(=O)OCC |
Canonical SMILES | CCOC(=O)C(C1=CC=C(N1)C(=O)C2=CC=CC=C2)(C(=O)OCC)C(=O)OCC |
Introduction
Chemical Identity and Physical Properties
Basic Identification
Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate is identified by the CAS registry number 136116-84-2 and has also been documented under several synonyms . The compound possesses a molecular formula of C₂₁H₂₃NO₇ and a molecular weight of 401.4 g/mol . Its IUPAC name accurately describes its complex structure, which features a pyrrole ring with a benzoyl substituent at the 5-position and a tricarboxylate function .
Structural Characteristics
The molecular structure comprises a pyrrole ring that bears a benzoyl group at the 5-position and a triethyl methanetricarboxylate moiety at the 2-position. This arrangement creates a compound with multiple functional groups capable of participating in various chemical reactions. The compound's structure has been confirmed through X-ray crystallography, which reveals the spatial arrangement of atoms and the formation of intermolecular hydrogen bonds .
Physical and Chemical Properties
Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate typically exists as a yellowish solid at room temperature . The compound's physical properties have been both experimentally determined and computationally predicted, as summarized in Table 1.
Table 1: Physical and Chemical Properties of Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate
The compound's extended conjugated system contributes to its chemical reactivity, while the three ester groups provide sites for potential nucleophilic attacks. The N-H group of the pyrrole ring can participate in hydrogen bonding, which influences the compound's crystalline structure and interactions with other molecules .
Synthesis and Preparation
Synthetic Methodologies
The synthesis of Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate involves several steps, with the primary synthetic route involving the reaction of 2-benzoylpyrrole with triethyl methanetricarboxylate. This reaction typically proceeds in the presence of specific catalysts and under controlled reaction conditions to ensure optimal yield and purity.
A common synthetic pathway involves the condensation of indoline derivatives with triethyl methanetricarboxylate under carefully controlled temperature conditions (±5 K). The reaction is typically conducted in an anhydrous environment to minimize the formation of undesired by-products.
Reaction Conditions and Optimization
The synthesis of this compound requires precise control of reaction parameters to achieve high yields and purity. Typical reaction conditions include:
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Anhydrous environment to prevent hydrolysis of ester groups and formation of by-products
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Controlled temperature conditions to promote selective reactivity
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Appropriate selection of catalysts, such as sodium acetate or manganese(II) acetate
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Monitoring reaction progress using analytical techniques like HPLC
Research has shown that optimizing the reaction time (approximately 30 minutes post-indoline addition) significantly reduces impurity levels to less than 5%. The formation of by-products like 6-hydroxyquinolin-4-one has been observed under elevated temperatures or in the presence of residual water.
Purification Techniques
Following synthesis, purification typically involves techniques such as vacuum distillation and recrystallization using appropriate solvents. The crystallization process from solvents like xylene or a DMF/ethanol mixture helps remove impurities and produces the compound in high purity. The purity of the synthesized compound can be validated using techniques such as HPLC, which can quantify by-products to less than 6%.
Structural Characterization
Crystallographic Data
Single-crystal X-ray diffraction studies have provided detailed information about the molecular and crystal structure of Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate . The compound crystallizes in a triclinic P1 space group with specific unit cell dimensions. The crystal structure reveals important intermolecular interactions that contribute to the stability of the compound in its solid state .
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural features of the compound. The ¹H NMR spectrum shows characteristic signals for the ethyl ester protons at δ 1.28 ppm (triplet) and δ 4.27 ppm (quartet), as well as aromatic protons at δ 7.59 ppm (doublet). The ¹³C NMR spectrum further confirms the structure through the appropriate carbon signals for the carbonyl, aromatic, and aliphatic carbons.
Intermolecular Interactions
One of the notable features observed in the crystal structure is the formation of intermolecular N–H⋯O hydrogen bonds with lengths ranging from 2.87 to 3.02 Å. These hydrogen bonds play a crucial role in the formation of centrosymmetric dimers in the crystal lattice, enhancing the thermal stability and influencing the solubility properties of the compound. Hirshfeld surface analysis has been employed to quantify these interactions, providing guidance for solvent selection in recrystallization processes.
Chemical Reactivity and Transformations
Functional Group Reactivity
The multiple functional groups present in Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate enable it to participate in various chemical reactions. The ester groups can undergo hydrolysis, transesterification, and aminolysis reactions, while the pyrrole ring can participate in electrophilic aromatic substitution reactions. The benzoyl group adds further reactivity through potential reduction, nucleophilic addition, and C-C bond forming reactions.
Conversion to Ketorolac
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of ketorolac, a potent non-steroidal anti-inflammatory drug. The conversion involves hydrolysis and decarboxylation steps, where the compound undergoes regioselective decarboxylation to form the active pharmaceutical ingredient. Pharmacokinetic studies have emphasized controlled ester hydrolysis for prodrug development in this process.
Mitsunobu Reactions and C-6 Functionalization
Research has demonstrated that the compound can undergo Mitsunobu reactions using ADDP (1,1'-(azodicarbonyl)dipiperidine) and PPh₃ in THF to achieve C6-functionalization. This reaction achieves a yield of approximately 71%, with the product being confirmed by ¹H/¹³C NMR spectra showing characteristic signals at δ 4.25–4.35 ppm for the ethyl esters. Due to steric effects at the 5-benzoyl position, these reactions typically require a specific 1:1.2 molar ratio of reactants.
Applications in Medicinal Chemistry
Role in NSAID Development
Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate serves as a critical precursor in the synthesis of ketorolac, a powerful non-steroidal anti-inflammatory drug (NSAID). Ketorolac is widely used in pain management, particularly for the treatment of moderate to severe acute pain. The structural features of the precursor compound directly influence the pharmacological properties of the final drug product, making it an important compound in pharmaceutical research.
Multi-Component Reactions for Diverse Scaffolds
The compound has been utilized in multi-component reactions (MCRs) to generate diverse molecular scaffolds with potential therapeutic applications. For instance, refluxing the compound with 3,5-diaryl-4,5-dihydro-1Н-pyrazole in ethanol for 2 hours has been shown to generate thiazolidinone-fused derivatives. These derivatives, after recrystallization in a DMF/ethanol mixture (1:1), achieve greater than 85% purity and may possess anti-inflammatory or antimicrobial properties.
Comparative Analysis with Structural Analogues
Structural Relationships
Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate belongs to a class of tricarboxylate esters with varying substituents. Its structural features can be compared with similar compounds to understand structure-property relationships. Table 2 presents a comparison with selected structural analogues.
Table 2: Comparison of Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate with Structural Analogues
Property | Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate | Triethyl 3,3-bis(trifluoromethylsulfonyl)propane-1,1,1-tricarboxylate | Triethyl methanetricarboxylate |
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Synthetic Efficiency | ~86% yield | ~88% yield | Base compound |
Melting Point | 72.5–74°C | Not specified | 29°C |
Functional Groups | Benzoyl-pyrrole moiety | Trifluoromethylsulfonyl groups | Basic tricarboxylate structure |
Primary Application | Drug synthesis | Nucleophilic substitutions | Synthetic precursor |
H-bonding Capability | Strong (N-H donor) | Weak | None |
The comparison reveals that the target compound exhibits enhanced crystallinity due to hydrogen bonding and aromatic interactions, as evidenced by its significantly higher melting point compared to triethyl methanetricarboxylate.
Spectral and Analytical Differences
Spectroscopic analysis provides further insights into the structural differences between these compounds. The ¹H NMR spectrum of Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate shows distinctive signals for ethyl ester protons and aromatic protons. In contrast, Triethyl 3,3-bis(trifluoromethylsulfonyl)propane-1,1,1-tricarboxylate displays characteristic trifluoromethyl signals in ¹⁹F NMR and a triplet for the central CH group in ¹H NMR.
Elemental analysis has revealed some discrepancies in the carbon content of the target compound (found: 61.69% vs. calculated: 62.83%), suggesting the possible presence of residual solvents or incomplete purification. In comparison, other tricarboxylate derivatives often show closer matches to theoretical values in high-resolution mass spectrometry analyses.
Research Findings and Future Directions
Crystallographic Studies
The crystal structure of Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate has been thoroughly investigated through X-ray crystallography . These studies have provided valuable insights into the molecular conformation and packing arrangements in the crystal lattice. The formation of dimers through N–H⋯O hydrogen bonds is a notable feature that influences the compound's physical properties .
Synthetic Optimization Strategies
Research has focused on optimizing the synthesis of this compound to improve yield and purity. Specific strategies include:
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Controlling water content in the reaction mixture to minimize by-product formation
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Optimizing reaction time to approximately 30 minutes post-indoline addition
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Employing anhydrous conditions to reduce impurities to less than 5%
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Using HPLC monitoring at 210 nm to track reaction progression
These optimization efforts have led to more efficient synthetic routes with reduced impurity profiles.
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